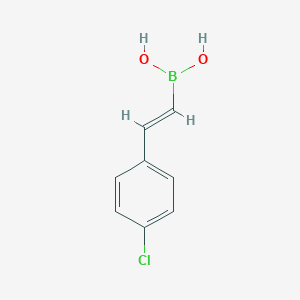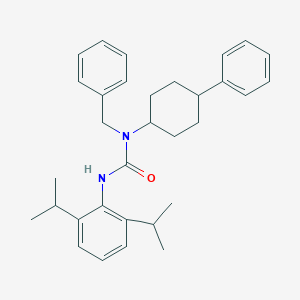
2-(羟甲基)-2-苯基丙烷-1,3-二醇
描述
2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, also known as 2-hydroxy-2-phenylpropane-1,3-diol, is a synthetic organic compound with a variety of uses in scientific research. It is a colorless, odorless liquid with a boiling point of 163–165°C and a melting point of −25°C. The compound has a molar mass of 200.22 g/mol and a chemical formula of C8H10O2. 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new lab experiments.
科学研究应用
Acid-Base Indicators
Background and Introduction: Acid-base indicators are essential tools in analytical chemistry. They undergo reversible color changes in response to pH variations. For an indicator to be effective, it must exhibit a sharp color transition between its undissociated and ionic forms.
Tris(2-(Hydroxymethyl)phenol) Derivatives: In a study by Beni et al , researchers synthesized twelve triphenylmethanol derivatives and one tris(2-(hydroxymethyl)phenol) derivative. These compounds were designed as carriers for anticancer drug delivery systems, leveraging their optimized lipophilicity. Additionally, they evaluated these derivatives as acid-base indicators for volumetric titrations.
Experimental Findings: The experiments revealed that most of these derivatives exhibited moderate-to-sharp color transitions near the neutralization point during acid-base titrations. While their range may be narrow, these indicators hold potential for specific applications in titration procedures.
Mechanical Properties Enhancement
Hydrogel Reinforcement: Tris(2-(hydroxymethyl)phenol) derivatives might enhance the mechanical properties of hydrogels. Researchers have investigated their use in combination with other materials (e.g., PVA, alginate, and proteins) to improve hydrogel strength and stability .
Biocatalysis and Photocatalysis
HMF Conversion: While still in the initial stages, tris(2-(hydroxymethyl)phenol) derivatives could find applications in biocatalysis and photocatalysis for converting HMF to other valuable compounds .
Beni, R., Boadi, W., Alnakhli, J., Alhamed, S., Robinson, T., Mootry, M., Iyob, N., Jackson, J., Spicer, N., Harris, A., Bamidad, I., Antwi, R., Richardson, S., & Williams, T. (2019). Triphenylmethanol and Tris(2-(hydroxymethyl)phenol) Derivatives: Synthesis and Application as Indicators for Acid-Base Volumetric Titration. Journal of Analytical Sciences, Methods and Instrumentation, 9, 13-21. Read more Recent Advances in Mechanical Properties and Applications of Dual … Read more Recent Advances in Electrocatalytic … Read more
属性
IUPAC Name |
2-(hydroxymethyl)-2-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(7-12,8-13)9-4-2-1-3-5-9/h1-5,11-13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOHRYWQNVCEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516666 | |
| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |
CAS RN |
4704-99-8 | |
| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol in the synthesis of single molecule magnets?
A: 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol (H3L) acts as a chelating ligand in the formation of tetranuclear iron(III) complexes, which exhibit SMM behavior. The deprotonated ligand (L3-) bridges three iron(III) ions, forming a propeller-like structure. [, , , ]
Q2: How does the presence of the pyrenyl group in a modified H3L ligand impact the properties of the resulting SMM?
A: Researchers functionalized H3L with a pyrenyl group to facilitate grafting of the SMM onto carbon nanotubes (CNTs). The pyrenyl group enables non-covalent π-stacking interactions with the CNT surface, allowing for controlled deposition of the SMM without significantly altering the CNT's conductance. []
Q3: Can the central iron(III) ion in these SMMs be substituted with other metal ions? What is the effect on the SMM properties?
A: Yes, studies have shown that replacing the central iron(III) ion with chromium(III) in the [Fe4(L)2(dpm)6] (Hdpm = dipivaloylmethane) SMM results in a new heterometallic complex, [Fe3Cr(L)2(dpm)6]. This substitution leads to a reduction in the magnetic anisotropy and a lower energy barrier for magnetization reversal, although SMM behavior is retained. []
Q4: How does the packing of SMMs on a surface influence their magnetic properties?
A: Computational studies using a combination of molecular mechanics (MM) and density functional theory (DFT) have demonstrated that the packing of SMMs, specifically [Fe4(L)2(dpm)6], on a gold (Au(111)) surface can influence their geometry and magnetic properties. Long-range and edge effects within the monolayer were shown to impact both the Fe4 structures and the orientations of their easy axes of magnetization. []
Q5: What are the potential advantages of using fluorinated β-diketonato ligands in the synthesis of SMMs?
A: Incorporating fluorinated β-diketonato ligands, such as pivaloyltrifluoroacetone (pta), can enhance the volatility and processability of the resulting SMMs. For example, the fluorinated complex [Fe4(L)2(pta)6] exhibits a lower sublimation temperature compared to its non-fluorinated counterpart, [Fe4(L)2(dpm)6], facilitating vapor-phase processing techniques. []
- Toward Mesoscale Properties of Self-Assembled Monolayers of SMM on Au(111): An Integrated Ad Hoc FF and DFT Study.
- Enhanced vapor-phase processing in fluorinated Fe4 single-molecule magnets.
- Single-molecule-magnet carbon-nanotube hybrids.
- Slow magnetic relaxation from hard-axis metal ions in tetranuclear single-molecule magnets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



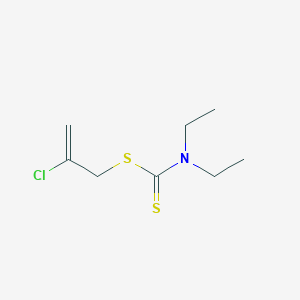


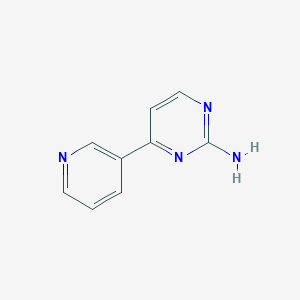
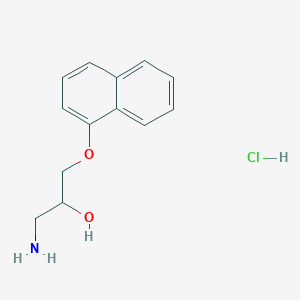


![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)



